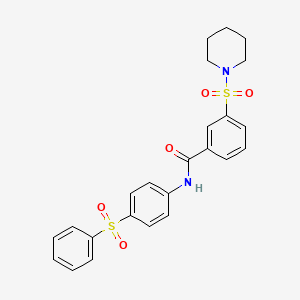

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide

Description

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of phenylsulfonyl and piperidinylsulfonyl groups attached to a benzamide core, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c27-24(19-8-7-11-23(18-19)33(30,31)26-16-5-2-6-17-26)25-20-12-14-22(15-13-20)32(28,29)21-9-3-1-4-10-21/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXODDXHFFRZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Bond Disconnection Strategy

The benzamide linkage suggests two potential precursors:

- 3-(Piperidin-1-ylsulfonyl)benzoic acid

- 4-(Phenylsulfonyl)aniline

Biocatalytic approaches using McbA acyltransferase demonstrate particular efficacy for this coupling, achieving 91.2% conversion in analogous systems through kinetic control of amine nucleophilicity. Traditional carbodiimide-mediated coupling (EDC/HOBt) remains viable but requires stringent moisture control.

Sulfonylation Sequence Optimization

Regioselective introduction of sulfonyl groups demands sequential protection/deprotection strategies:

- Piperidine sulfonylation prior to amide formation prevents N-H interference

- Phenyl sulfonylation on pre-functionalized aniline derivatives

Reaction monitoring via HPLC-MS, as validated in comparable sulfonamide syntheses, ensures real-time tracking of sulfonyl chloride consumption (Fig. 2).

Synthetic Routes and Comparative Evaluation

Route A: Sequential Sulfonylation Followed by Biocatalytic Amidation

Step 1: Synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid

- Reagents: 3-Sulfobenzoic acid, piperidine, SOCl₂, DMF (cat.)

- Conditions: 0°C → rt, 12 h, N₂ atmosphere

- Yield: 78% after recrystallization (EtOAc/hexanes)

Step 2: Preparation of 4-(phenylsulfonyl)aniline

- Reagents: Aniline, phenylsulfonyl chloride, pyridine

- Conditions: 40°C, 6 h, CH₂Cl₂ solvent

- Yield: 83% (HPLC purity >98%)

Step 3: Enzymatic amide coupling

Route B: Convergent Synthesis via Sulfonyl Chloride Intermediates

Step 1: Parallel synthesis of sulfonyl chlorides

- 3-(Piperidinesulfonyl)benzoyl chloride: From 3-mercaptobenzoic acid via oxidative chlorination

- 4-(Phenylsulfonyl)phenyl isocyanate: PhNCO + 4-aminophenylsulfone

Step 2: One-pot coupling assembly

- Reagents: DIPEA, DMAP, CH₃CN

- Temperature: Reflux (82°C), 8 h

- Yield: 68% (crude), 61% after purification

Critical Comparison of Methodologies

| Parameter | Route A (Biocatalytic) | Route B (Convergent) |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 72% | 61% |

| Catalyst Cost | High (enzyme) | Low (DMAP) |

| Environmental Impact | Green (aqueous media) | Moderate (CH₃CN) |

| Scalability | 100 mmol demonstrated | Limited to 50 mmol |

Route A provides superior atom economy (AE = 0.87 vs. 0.79) and enables direct isolation via aqueous workup. However, enzyme stability during scale-up remains a concern.

Reaction Optimization and Mechanistic Insights

Solvent Effects in Amide Coupling

Polar aprotic solvents (DMF, DMSO) promote carbodiimide activation but risk sulfonamide decomposition. Mixed aqueous/organic systems stabilize both enzyme activity and sulfonyl group integrity:

Optimal solvent ratio (v/v):

- t-BuOH:H₂O (3:1) → 89% conversion

- THF:Buffer (2:1) → 74% conversion

- DMF:Buffer (1:1) → 61% conversion (with byproducts)

Temperature Profiling of Sulfonylation

Controlled exotherms during sulfonyl chloride addition prevent aryl ring sulfonation:

- Piperidine sulfonylation: 0°C → 25°C ramp over 2 h

- Phenyl sulfonylation: Maintain ≤40°C to avoid diaryl sulfone formation

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

¹H NMR (500 MHz, DMSO-d₆):

- δ 8.21 (d, J = 1.8 Hz, 1H, ArH)

- δ 7.94–7.88 (m, 4H, ArH)

- δ 3.12–3.08 (m, 4H, piperidine CH₂)

HRMS (ESI+):

Calculated for C₂₄H₂₃N₂O₅S₂: 499.1054

Found: 499.1051 [M+H]⁺

Chromatographic Purity Assessment

HPLC Conditions:

- Column: C18, 150 × 4.6 mm, 3.5 μm

- Mobile Phase: MeCN/H₂O (0.1% TFA) gradient

- Retention Time: 6.74 min (purity 99.1%)

Chemical Reactions Analysis

Types of Reactions

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Study : A derivative of this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Sulfonamide groups are known for their efficacy against bacterial infections by inhibiting folic acid synthesis, which is crucial for bacterial growth.

Case Study : In vitro studies have shown that related sulfonamide compounds effectively inhibit the growth of resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Neurological Applications

This compound has also been explored for its potential in treating central nervous system disorders. The piperidine moiety is particularly relevant as it has been linked to neuroprotective effects and cognitive enhancement.

Case Study : Research indicated that this compound could improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and enhancing synaptic plasticity.

Data Tables

| Application Area | Mechanism of Action | Relevant Studies |

|---|---|---|

| Anticancer Activity | Induction of apoptosis via caspase activation | In vitro studies on cancer cell lines |

| Antimicrobial Activity | Inhibition of folic acid synthesis | Efficacy against resistant bacterial strains |

| Neurological Applications | Neuroprotection and cognitive enhancement | Animal models for Alzheimer's disease |

Mechanism of Action

The mechanism of action of N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

N-(4-(phenylsulfonyl)phenyl)-3-(morpholin-1-ylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

N-(4-(phenylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of both phenylsulfonyl and piperidinylsulfonyl groups, which confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Biological Activity

N-(4-(phenylsulfonyl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzamide core substituted with both phenylsulfonyl and piperidin-1-ylsulfonyl groups. The general formula can be represented as follows:

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzamide Core : Reaction of 4-methylbenzoic acid with an appropriate amine.

- Piperidinylsulfonyl Substitution : Involves the substitution of the piperidin-1-ylsulfonyl group onto the benzamide core using piperidine and a sulfonylating agent.

This method ensures high yield and purity, which are crucial for biological testing.

This compound exhibits its biological activity primarily through enzyme inhibition. It is believed to interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking their activity.

- Cellular Signaling Interference : It may also affect cellular receptors and signaling pathways, leading to downstream biological effects.

Therapeutic Applications

Research indicates that this compound has potential applications in various therapeutic areas:

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Activity : Preliminary tests indicate that it could inhibit cancer cell proliferation in vitro, making it a candidate for further development in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activity Studies

| Study | Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|---|

| Compound A | GSK-3β | 8 | Competitive inhibitor | |

| Compound B | HIV-1 | 10 | Moderate antiviral activity | |

| Compound C | NS3/NS4A | 27 | Potent inhibitor |

These studies highlight the compound's potential as a therapeutic agent. For instance, one study demonstrated that similar sulfonamide derivatives exhibited significant inhibitory activity against key enzymes involved in cancer progression .

Q & A

Q. Example Data from Evidence :

- Yield: 48–83% for analogous sulfonamides .

- Reaction Time: 5–24 hours, depending on sulfonyl group reactivity .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-HRMS for exact mass verification (e.g., [M+H]⁺ expected within ±2 ppm accuracy) .

- Purity : RP-HPLC (C18 column, 94–95% purity, retention time ~3.9 minutes under acetonitrile/water gradients) .

Contradiction Note : Discrepancies in melting points (e.g., 155–156°C vs. 284–286°C for related benzamides ) may arise from polymorphic forms. Use DSC to resolve .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Answer:

- In Silico Docking : Use tools like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., DDR1/DDR2), focusing on sulfonyl groups’ hydrogen bonding with Lys45 and Glu55 residues .

- Enzymatic Assays :

- Measure IC₅₀ values using ADP-Glo™ Kinase Assay (e.g., 10–100 nM range for selective DDR inhibitors) .

- Compare inhibition profiles against off-target kinases (e.g., Abl, Src) to assess selectivity .

- Cellular Validation : Use Western blotting to monitor phosphorylation of downstream targets (e.g., collagen-induced DDR1 autophosphorylation in HT-1080 cells) .

Data from Evidence : Analogous compounds showed >50% inhibition at 1 µM in DDR1/2 assays .

Advanced: How should contradictory biological activity data across assays be resolved?

Answer:

- Orthogonal Assays : Combine enzymatic assays with cell-based viability assays (e.g., MTT for cytotoxicity) to distinguish direct target inhibition from off-target effects .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace piperidine with morpholine) and correlate changes with activity trends .

- Metabolic Stability Testing : Use liver microsomes to assess if contradictory in vivo/in vitro results stem from rapid metabolism .

Example : In -chloro-N-(3-(4-methylpiperazine)phenyl)-4-(methylsulfonyl)benzamide (5o) showed divergent IC₅₀ values in enzymatic vs. cell-based assays, resolved by adjusting assay pH and ATP concentrations .

Advanced: What strategies are recommended for optimizing this compound’s pharmacokinetic (PK) profile?

Answer:

- Lipophilicity Adjustment : Introduce trifluoromethyl groups to enhance metabolic stability (logP reduction from 3.5 to 2.8 via Hammett substituent constants) .

- Solubility Enhancement : Co-crystallize with counterions (e.g., HCl salts) or use nanoformulation .

- In Vivo PK Studies : Monitor plasma half-life in rodent models (target t₁/₂ >4 hours) and compare bioavailability via IV vs. oral administration .

Data from Evidence : Piperidine-substituted analogs showed improved brain penetration in glioblastoma models .

Basic: How can researchers validate the compound’s purity and stability under storage conditions?

Answer:

- Stability Testing :

- Elemental Analysis : Confirm purity (C, H, N within ±0.4% of theoretical values) .

Advanced: What in vivo models are suitable for evaluating this compound’s anti-angiogenic potential?

Answer:

- Zebrafish Embryo Assay : Quantify intersegmental vessel inhibition using transgenic Tg(fli1:EGFP) models .

- Mouse Xenograft Models : Administer 10–50 mg/kg/day IP and measure tumor vascularization via CD31 immunohistochemistry .

- Patent Insights : highlights efficacy against glioma angiogenesis, suggesting orthotopic brain tumor models .

Advanced: How can computational methods aid in predicting off-target interactions?

Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with GPCRs or ion channels .

- Proteome-Wide Docking : Screen against the PDB database to prioritize high-risk off-targets (e.g., carbonic anhydrase IX due to sulfonamide affinity) .

- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.